Tigapotide

説明

This compound is a synthetic 15-mer peptide corresponding to amino acids 31-45 of the 94-amino acid isoform of human prostate secretory protein (PSP-94) with potential anti-metastasis and anti-angiogenesis activities. PSP-94-derived peptide PCK3145 may inhibit the secretion of the metastasis-related protein matrix metalloproteinase-9 (MMP-9) and its potential binding to its cell surface receptor CD44; may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, resulting in an anti-angiogenesis effect; and may reduce the levels of parathyroid hormone-related protein (PTHrP), decreasing plasma calcium levels. PSP-94, one of three predominant proteins found in seminal fluid, may be down-regulated in prostate cancer, representing a potential survival mechanism for prostate cancer cells. MMP-9 is implicated in the invasion and metastasis of cancer. PTHrP may be expressed by various tumor cell types, resulting in the hypercalcemia of malignancy.

This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.

a synthetic peptide corresponding to amino acids 31-45 of PSP94 (prostate secretory protein) that inhibits matrix metalloproteinase-9 secretion

See also: this compound Triflutate (active moiety of).

特性

Key on ui mechanism of action |

The mechanism of action and receptor for PCK3145 suggests PCK3145 to be a signal transduction inhibitor with multiple ways (apoptosis, anti-angiogenesis and anti-metastasis) to restrict disease development. |

|---|---|

CAS番号 |

414903-37-0 |

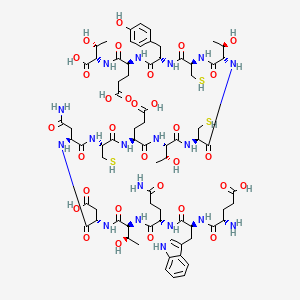

分子式 |

C82H119N21O34S3 |

分子量 |

2039.1 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+/m1/s1 |

InChIキー |

ZRXXHPDJLAQCPC-SFJRRRFZSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O |

正規SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O |

配列 |

EWQTDNCETCTCYET |

製品の起源 |

United States |

Foundational & Exploratory

Tigapotide (PCK-3145): A Multifaceted Peptide Inhibitor for Prostate Cancer

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigapotide (also known as PCK-3145) is a synthetic 15-amino-acid peptide derived from the C-terminus of the 31-45 fragment of Prostate Secretory Protein 94 (PSP94). PSP94 expression is notably downregulated in advanced prostate cancer, suggesting a tumor-suppressive role. This compound has demonstrated a multi-pronged mechanism of action in preclinical and early clinical studies, positioning it as a potential therapeutic agent for hormone-refractory prostate cancer. Its core mechanisms include the induction of apoptosis, inhibition of angiogenesis, and reduction of metastatic potential through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in prostate cancer, supported by quantitative data from pivotal studies and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells. In vivo studies have confirmed a significant increase in apoptosis in tumor tissues following this compound treatment.

-

Anti-Angiogenesis: The peptide inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis. This is achieved by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

-

Anti-Metastatic Activity: this compound reduces the metastatic potential of prostate cancer cells by inhibiting the secretion of matrix metalloproteinase-9 (MMP-9) and inducing the shedding of the cell surface adhesion molecule CD44.

-

Reduction of Parathyroid Hormone-related Peptide (PTHrP): this compound lowers the levels of PTHrP, a key factor in malignancy-associated hypercalcemia and skeletal metastases.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.

Inhibition of VEGF Signaling in Endothelial Cells

This compound directly targets the VEGF signaling axis in endothelial cells, a key driver of angiogenesis. It has been shown to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-2), which in turn prevents the activation of the downstream MAPK/ERK signaling cascade. This disruption of VEGF signaling leads to a reduction in endothelial cell tubulogenesis and the secretion of MMP-2, ultimately impairing the formation of new blood vessels within the tumor microenvironment.

Modulation of MMP-9 Secretion and CD44 Shedding

This compound plays a crucial role in reducing the metastatic potential of cancer cells by a dual mechanism involving MMP-9 and CD44. It inhibits the secretion of MMP-9, an enzyme critical for the degradation of the extracellular matrix, a key step in tumor invasion. This inhibition is thought to be mediated through the binding of this compound to cell surface laminin (B1169045) receptors, which triggers a signaling cascade involving ERK phosphorylation and subsequent downregulation of HuR, a protein that stabilizes MMP-9 mRNA.

Concurrently, this compound induces the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions, from the cancer cell surface. This process is dependent on the upregulation of the small GTPase RhoA and Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). Increased MT1-MMP activity leads to the proteolytic cleavage and shedding of CD44.

Quantitative Data from Preclinical and Clinical Studies

The anti-tumor activity of this compound is supported by quantitative data from both in vivo animal models and early-phase human clinical trials.

Table 1: Preclinical In Vivo Efficacy of this compound in a Rat Prostate Cancer Model

| Parameter | Vehicle Control | This compound (1 µg/kg/day) | This compound (10 µg/kg/day) | This compound (100 µg/kg/day) |

| Tumor Volume | Baseline | Dose-dependent decrease | Dose-dependent decrease | Significant decrease |

| Skeletal Tumor Burden | High | - | - | Reduced |

| Hind-Limb Paralysis | Early Onset | - | - | Delayed |

| Plasma Calcium Levels | Elevated | - | - | Reduced |

| Plasma PTHrP Levels | Elevated | - | - | Reduced |

| Tumor PTHrP Levels | High | - | - | Significant decrease |

| Tumor CD31 Expression | High | - | - | 43% decrease |

Data synthesized from Shukeir N, et al. Cancer Res. 2004 and Annabi B, et al. Int J Cancer. 2006.

Table 2: Phase I Clinical Trial Results in Metastatic Hormone-Refractory Prostate Cancer

| Parameter | Results |

| Dose Escalation | 5, 20, 40, and 80 mg/m² |

| Safety and Tolerability | Safe and well-tolerated at all doses |

| Best Tumor Response | Stable disease in 10 out of 15 patients |

| MMP-9 Levels (in patients with >100 µg/L baseline) | Substantial reduction |

Data from Hawkins RE, et al. Clin Prostate Cancer. 2005.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vivo Animal Model

-

Animal Model: Syngeneic male Copenhagen rats.

-

Tumor Cell Inoculation: Rat prostate cancer Mat Ly Lu cells overexpressing Parathyroid Hormone-related Protein (PTHrP) were used. Cells were inoculated either subcutaneously (s.c.) into the right flank for primary tumor growth assessment or into the left ventricle via intracardiac injection to induce experimental skeletal metastases.

-

Treatment Regimen: Animals were infused with this compound at doses of 1, 10, and 100 µg/kg/day for a duration of 15 days.

-

Endpoint Analysis: Tumor volume was measured periodically. The development of hind-limb paralysis was monitored as an indicator of skeletal metastasis progression. Plasma and tumor tissue were collected for analysis of calcium and PTHrP levels.

Apoptosis Detection (TUNEL Assay)

-

Tissue Preparation: Tumor sections from control and this compound-treated animals were prepared for analysis.

-

Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.

-

Visualization: Apoptotic cells were visualized by microscopy. Counterstaining with Hoechst reagent was used to identify apoptotic bodies.

Analysis of MMP-9 Secretion and CD44 Shedding

-

Cell Line: HT-1080 fibrosarcoma cells were utilized for these in vitro studies.

-

Treatment: Cells were treated with this compound (e.g., 300 µg/ml for 48 hours).

-

Gelatin Zymography: Conditioned media from cell cultures was analyzed to assess the enzymatic activity of secreted MMP-9.

-

Western Blotting: Cell lysates were analyzed to determine the protein expression levels of RhoA and MT1-MMP. Conditioned media was analyzed for the presence of shed CD44 fragments.

-

RT-PCR: Total RNA was extracted from cells to quantify the gene expression levels of RhoA and MT1-MMP.

-

Flow Cytometry: Used to monitor the cell surface expression of CD44.

Angiogenesis Assessment

-

Immunohistochemistry: Tumor sections were stained for the endothelial cell marker CD31 to assess microvessel density, a measure of angiogenesis.

Conclusion

This compound is a promising peptide therapeutic for advanced prostate cancer with a well-defined, multi-targeted mechanism of action. By inducing apoptosis, inhibiting angiogenesis through the VEGF pathway, and reducing metastasis by modulating MMP-9 and CD44, this compound addresses several key hallmarks of cancer progression. The quantitative data from preclinical and early clinical studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at further elucidating its therapeutic potential and refining its clinical application.

In-Depth Technical Guide to the Discovery and Synthesis of Tigapotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide that has emerged as a promising candidate in oncology, particularly for the treatment of prostate cancer. Derived from the human prostate secretory protein (PSP94), this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Background

This compound was discovered through systematic research into the biological functions of Prostate Secretory Protein (PSP94), a protein found in high concentrations in human seminal fluid.[1] It was observed that lower levels of PSP94 correlated with advanced stages of prostate cancer, suggesting a potential anti-tumor role for the protein or its fragments.[1]

Researchers at McGill University Health Centre synthesized various peptide fragments of PSP94 to identify the region responsible for its anti-tumor activity. Through this screening process, a 15-mer peptide corresponding to amino acids 31-45 of PSP94, designated PCK3145, was found to be the most potent inhibitor of tumor cell proliferation.[2] This peptide was later named this compound.

Amino Acid Sequence: The amino acid sequence for this compound (PCK3145) is: EWQTDN-{Cys(Acm)}-ET-{Cys(Acm)}-T-{Cys(Acm)}-YET[3]

The "(Acm)" indicates that the cysteine residues are protected with an acetamidomethyl group.

Synthesis of this compound

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative experimental protocol for the manual synthesis of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (H₂O)

-

Diethyl ether

-

Acetonitrile (ACN)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Thr(tBu)-OH) to the resin. Pre-activate the amino acid with DIC and OxymaPure in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.

-

Repetitive Coupling and Deprotection: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence (Glu(OtBu), Tyr(tBu), Cys(Acm), Thr(tBu), Cys(Acm), Glu(OtBu), Thr(tBu), Asp(OtBu), Asn(Trt), Gln(Trt), Trp(Boc), Glu(OtBu)).

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5) for 3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Experimental Workflow: this compound Synthesis

Quantitative Data

This compound has been evaluated in various preclinical models, demonstrating its efficacy in inhibiting tumor growth and metastasis. The following tables summarize key quantitative data from these studies.

| In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models | |

| Parameter | Result |

| Tumor Growth Inhibition (PC3 Xenografts) | 50-60% inhibition with 5 µg/kg/day |

| Dose-Dependent Tumor Volume Decrease (Mat Ly Lu-PTHrP Xenografts) | Significant decrease with 1, 10, and 100 µg/kg/day |

| Delay in Skeletal Metastasis | Dose-dependent delay in hind-limb paralysis |

| Pharmacokinetic and Toxicological Profile of this compound | |

| Parameter | Value |

| Half-life | 0.35 to 1.45 hours[1] |

| Toxicity (Non-clinical) | No clear evidence of toxicity up to 450 mg/kg/day in mice and 25 mg/kg/day in primates for 28 days |

| In Vitro Effects of this compound | |

| Parameter | Result |

| MMP-9 Production Inhibition (Mat Ly Lu cells) | Dose-dependent decrease with 50-500 µg/ml |

| Tumor Cell Proliferation | Significant reduction in Mat Ly Lu cells |

Mechanism of Action and Signaling Pathways

The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer progression, primarily through the inhibition of matrix metalloproteinase-9 (MMP-9) and interaction with the cell surface receptor CD44.

Inhibition of MMP-9

MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for tumor invasion, metastasis, and angiogenesis. This compound has been shown to inhibit the secretion of MMP-9 by cancer cells. This inhibition is believed to be a central part of its anti-metastatic and anti-angiogenic effects.

Interaction with CD44

CD44 is a transmembrane glycoprotein (B1211001) that acts as a receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions. It plays a significant role in tumor progression and metastasis. This compound is thought to interact with CD44, leading to the shedding of the CD44 ectodomain from the cell surface. This shedding disrupts the signaling functions of CD44.

Downstream Signaling Pathways

The interaction of this compound with CD44 is hypothesized to modulate downstream signaling pathways, including the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. By interfering with CD44 signaling, this compound may lead to the downregulation of Akt activity, thereby promoting apoptosis in cancer cells.

Proposed Signaling Pathway of this compound

Key Experimental Methodologies

In Vivo Tumor Growth and Metastasis Assay

Objective: To evaluate the effect of this compound on primary tumor growth and the development of skeletal metastases.

Procedure:

-

Cell Line: Use a relevant cancer cell line, such as the PC3 human prostate cancer cell line or the Dunning R3227 MatLyLu rat prostate cancer cell line.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice) for human cell lines or syngeneic rats for rat cell lines.

-

Tumor Implantation: Inoculate the cancer cells subcutaneously into the flank of the animals to assess primary tumor growth. For metastasis studies, inject the cells into the left ventricle of the heart or the tail vein.

-

Treatment: Administer this compound or a vehicle control to the animals daily via a suitable route (e.g., intraperitoneal or intravenous injection).

-

Data Collection: Measure the primary tumor volume regularly using calipers. Monitor the development of metastases through imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by observing clinical signs (e.g., hind-limb paralysis for skeletal metastases).

-

Analysis: At the end of the study, euthanize the animals and excise the tumors and relevant organs for histological and molecular analysis.

Gelatin Zymography for MMP-9 Activity

Objective: To determine the effect of this compound on the enzymatic activity of MMP-9 secreted by cancer cells.

Procedure:

-

Cell Culture: Culture cancer cells in serum-free media in the presence or absence of varying concentrations of this compound.

-

Sample Collection: Collect the conditioned media from the cell cultures.

-

Electrophoresis: Separate the proteins in the conditioned media on a polyacrylamide gel containing gelatin.

-

Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer to allow the MMPs to renature, followed by incubation in a development buffer to allow for the digestion of the gelatin.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin digestion by MMPs will appear as clear bands against a blue background.

-

Quantification: Quantify the intensity of the bands corresponding to MMP-9 to determine its relative activity.

Conclusion

This compound is a well-characterized synthetic peptide with a clear discovery pathway and a promising preclinical profile as an anti-cancer agent. Its defined synthesis and multifaceted mechanism of action, centered on the inhibition of MMP-9 and modulation of CD44 signaling, make it a compelling candidate for further clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into clinical applications.

References

Tigapotide: A PSP94-Derived Peptide Therapeutic for Prostate Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigapotide (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from Prostate Secretory Protein 94 (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its potential as a multi-modal therapeutic agent for hormone-refractory prostate cancer (HRPC). This compound exhibits anti-tumor, anti-metastatic, and anti-angiogenic properties, primarily through the induction of apoptosis, inhibition of matrix metalloproteinase-9 (MMP-9), and interference with vascular endothelial growth factor (VEGF) signaling.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction to this compound and PSP94

Prostate Secretory Protein 94 (PSP94) is one of the three most abundant proteins found in human seminal fluid. Its expression is notably decreased in patients with advanced prostate cancer, suggesting a role as a tumor suppressor. This compound is a synthetic peptide corresponding to amino acids 31-45 of PSP94 and has been shown to recapitulate and, in some cases, exceed the anti-tumor effects of the full-length protein. It has been investigated as a therapeutic for late-stage, hormone-refractory prostate cancer for which effective therapies are limited.

Mechanism of Action

This compound's therapeutic effects are multifactorial, targeting key processes in cancer progression:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells.

-

Anti-Angiogenesis: The peptide interferes with the VEGF signaling pathway, a critical driver of new blood vessel formation that tumors require for growth.

-

Anti-Metastasis: this compound inhibits the secretion and activity of MMP-9, an enzyme crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. It also influences the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions.

-

Reduction of Hypercalcemia: In preclinical models, this compound reduces levels of parathyroid hormone-related peptide (PTHrP), a common cause of hypercalcemia in malignancy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model

| Parameter | Control (Vehicle) | This compound (1 µg/kg/day) | This compound (10 µg/kg/day) | This compound (100 µg/kg/day) | Citation |

| Tumor Volume Reduction | - | Dose-dependent reduction | Significant reduction | Marked reduction | |

| Delay in Hind-Limb Paralysis (Skeletal Metastasis) | Baseline | Delayed | Significantly delayed | Markedly delayed | |

| Plasma PTHrP Levels | Elevated | No significant change | Dose-dependent decrease | Significant decrease | |

| Plasma Calcium Levels | Elevated | No significant change | Reduced | Significantly reduced |

Table 2: Clinical Trial Data for this compound in Hormone-Refractory Prostate Cancer

| Trial Phase | Dosing Regimen | Key Findings | Citation |

| Phase I | 7.5 mg/m² twice weekly or 15 mg/m² weekly for 4 weeks | Well-tolerated with no adverse events. Declines in MMP-9 levels observed in most patients by week 3. Weekly dosing showed greater declines in MMP-9. | |

| Phase IIa | 5, 20, 40, and 80 mg/m² (dose-escalation) | Excellent safety profile at 5, 20, and 40 mg/m². Some toxicities at 80 mg/m². Patients with baseline plasma MMP-9 >100 µg/L showed reductions of 34% to 90%. |

Experimental Protocols

This section details the methodologies used in the key preclinical and clinical studies of this compound.

In Vitro Cell-Based Assays

-

Cell Lines:

-

MatLyLu-PTHrP: A rat prostate cancer cell line (Dunning R3227) transfected to overexpress parathyroid hormone-related protein (PTHrP), used to model hypercalcemia of malignancy.

-

PC-3: A human prostate cancer cell line, often used in apoptosis and proliferation assays.

-

-

Apoptosis Assays:

-

Annexin V Staining: To detect early apoptosis, cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium (B1200493) iodide (PI) are added. Cells are incubated in the dark and then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: To detect DNA fragmentation, a hallmark of late apoptosis, cells are fixed and permeabilized. A reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP) is added. The incorporated label is then detected using a fluorescently-labeled antibody (e.g., anti-BrdU-FITC).

-

In Vivo Animal Studies

-

Animal Model:

-

Syngeneic male Copenhagen rats were used for the MatLyLu-PTHrP xenograft model.

-

-

Tumor Inoculation:

-

For primary tumor growth studies, MatLyLu-PTHrP cells were inoculated subcutaneously into the right flank of the rats.

-

For skeletal metastasis studies, cells were inoculated into the left ventricle via intracardiac injection.

-

-

Drug Administration:

-

This compound (PCK3145) was infused for 15 days at doses of 1, 10, and 100 µg/kg/day.

-

-

Efficacy Evaluation:

-

Tumor volume was measured regularly.

-

The development of hind-limb paralysis was monitored as an indicator of skeletal metastases.

-

Bone histomorphometry was used to assess skeletal tumor burden.

-

Biochemical Assays

-

PTHrP Measurement:

-

Plasma samples were collected from rats.

-

PTHrP levels were quantified using a commercially available ELISA kit specific for rat PTHrP, following the manufacturer's instructions.

-

-

MMP-9 Activity Assay (Gelatin Zymography):

-

Conditioned media from cell cultures or patient plasma samples were collected.

-

Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

The gel was then incubated in a developing buffer to allow for enzymatic activity.

-

The gel was stained with Coomassie Brilliant Blue, and areas of MMP-9 activity appeared as clear bands against a blue background.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

This compound Inhibition of VEGF Signaling

This compound's Effect on MMP-9 Secretion and CD44 Shedding

Conclusion and Future Directions

This compound has demonstrated a promising preclinical and early clinical profile as a therapeutic agent for hormone-refractory prostate cancer. Its multi-faceted mechanism of action, targeting apoptosis, angiogenesis, and metastasis, suggests it could be a valuable addition to the therapeutic arsenal. Further clinical development, including larger randomized controlled trials, is warranted to fully elucidate its efficacy and safety profile and to establish its role in the management of advanced prostate cancer. The continued investigation into its molecular mechanisms may also uncover new therapeutic targets and strategies for combating this disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Signaling Pathways Modulated by Tigapotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigapotide (also known as PCK3145) is a 15-mer synthetic peptide derived from the human prostate secretory protein of 94 amino acids (PSP94). Emerging as a promising anti-cancer agent, particularly in the context of prostate cancer, this compound exerts its therapeutic effects by modulating multiple critical signaling pathways involved in tumor progression, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action for research and drug development professionals.

Core Signaling Pathways Influenced by this compound

This compound's anti-neoplastic activities are attributed to its ability to interfere with several key signaling pathways. The primary pathways identified are:

-

The MMP-9/CD44 Axis and RhoA Signaling: this compound significantly impacts the secretion and activity of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation, and its interaction with the cell surface receptor CD44. This modulation is linked to the upregulation of RhoA signaling.

-

VEGF Receptor Signaling and Angiogenesis: this compound exhibits potent anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of new blood vessel formation in tumors.

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells, a crucial mechanism for its anti-tumor effects.

-

Parathyroid Hormone-related Protein (PTHrP) Regulation: The peptide has been shown to reduce levels of PTHrP, a key factor in malignancy-associated hypercalcemia.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various signaling components.

| Pathway Component | Cell Line | Treatment | Effect | Reference |

| MMP-9 Secretion | HT-1080 | 300 µg/ml PCK3145 | ~50% inhibition | [1] |

| Cell Migration on Hyaluronic Acid | HT-1080 | 300 µg/ml PCK3145 | ~50% decrease | [2] |

| RhoA Protein Expression | HT-1080 | 300 µg/ml PCK3145 (48h) | Increased expression | [2] |

| MT1-MMP Protein Expression | HT-1080 | 300 µg/ml PCK3145 (48h) | Increased expression | [2] |

Table 1: Effects of this compound on the MMP-9/CD44/RhoA Pathway

| Pathway Component | Model System | Treatment | Effect | Reference |

| Tumor Microvessel Density (CD31 staining) | Syngeneic rat prostate cancer model | 100 µg/kg/day PCK3145 | 43% decrease | [3][4] |

| VEGF-induced VEGFR-2 Phosphorylation | HUVEC | 300 µg/ml PCK3145 (24h) | Inhibition | [4] |

| VEGF-induced ERK Phosphorylation | HUVEC | 300 µg/ml PCK3145 (24h) | Inhibition | [3] |

| ERK1/2 Phosphorylation | PC-3 cells | 5 µM PCK3145 (5-15 min) | 6 to 7-fold increase | [5] |

| ERK1/2 Phosphorylation | MCF-7 cells | 5 µM PCK3145 (5 min) | 5.8-fold increase | [5] |

| ERK1/2 Phosphorylation | HT-29 cells | 5 µM PCK3145 (5 min) | 3-fold increase | [5] |

| VEGF-induced MMP-2 Secretion | HUVEC | Not specified | 50% inhibition | [3] |

Table 2: Effects of this compound on the VEGF Signaling Pathway and Angiogenesis

| Process | Cell Lines | Treatment | Effect | Reference |

| Apoptosis | PC-3, MCF-7, HT-29 | 5 µM PCK3145 (48h and 96h) | Statistically significant increase | [5] |

Table 3: Pro-Apoptotic Effects of this compound

| Parameter | In Vivo Model | Treatment | Effect | Reference |

| Plasma PTHrP levels | Rat model of prostate cancer | PCK3145 | Significant decrease | [6][7] |

| Tumor PTHrP levels | Rat model of prostate cancer | PCK3145 | Significant decrease | [6][7] |

| Plasma Calcium levels | Rat model of prostate cancer | PCK3145 | Reduction | [6][7] |

Table 4: Effects of this compound on PTHrP and Calcium Levels

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

References

- 1. richardbeliveau.org [richardbeliveau.org]

- 2. researchgate.net [researchgate.net]

- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. richardbeliveau.org [richardbeliveau.org]

- 5. PCK3145 Inhibits Proliferation and Induces Apoptosis in Breast and Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 6. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Tigapotide (PCK-3145): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigapotide (also known as PCK-3145) is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94). Preclinical investigations have primarily focused on its therapeutic potential in hormone-refractory prostate cancer, with an emphasis on its ability to inhibit tumor growth and metastasis. The mechanism of action is multifactorial, involving the induction of apoptosis and the modulation of key signaling pathways associated with cancer progression. This document provides a comprehensive overview of the publicly available preclinical data for this compound, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its proposed mechanisms and experimental workflows.

In Vitro Efficacy

This compound has demonstrated direct anti-proliferative and pro-apoptotic effects on various cancer cell lines. These effects are believed to be mediated, at least in part, through its interaction with the 37-kDa laminin (B1169045) receptor precursor (37LRP).

Quantitative Data: Anti-Proliferative and Pro-Apoptotic Effects

| Cell Line | Cancer Type | Assay | Treatment | Observation | Citation |

| Mat Ly Lu-PTHrP | Rat Prostate Cancer | Cell Growth Assay | 100 µg/ml PCK3145 for 5 days | Significant reduction in cell number compared to control. | [1] |

| PC-3 | Human Prostate Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |

| MCF-7 | Human Breast Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |

| HT-29 | Human Colon Cancer | Proliferation and Apoptosis Assays | Dose- and time-dependent | Inhibition of proliferation and induction of apoptosis. | --- |

| MG-63 | Human Osteosarcoma | Proliferation and Apoptosis Assays | --- | No significant effect on proliferation or apoptosis (low laminin receptor expression). | --- |

Experimental Protocols

1.2.1 Cell Growth and Proliferation Assays

-

Cell Lines and Culture: Mat Ly Lu-PTHrP (rat prostate cancer cells overexpressing parathyroid hormone-related protein), PC-3 (human prostate cancer), MCF-7 (human breast cancer), and HT-29 (human colon cancer) cells were cultured in appropriate media.

-

Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 1, 10, or 100 µg/ml) or vehicle control for a specified duration (e.g., up to 5 days). The medium was changed every 2 days.[1]

-

Quantification: Cell proliferation was assessed by counting trypsinized and resuspended cells using a Coulter counter.[1] Alternatively, standard proliferation assays such as MTT or BrdU incorporation could be employed.

1.2.2 Apoptosis Assays

-

Induction of Apoptosis: Cancer cell lines were treated with this compound for defined periods to induce apoptosis.

-

Detection: Apoptosis was quantified using methods such as cell cycle analysis to detect the sub-G1 apoptotic population or through specific apoptosis assays like Annexin V-FITC/propidium iodide staining followed by flow cytometry.

In Vivo Efficacy

The anti-tumor and anti-metastatic properties of this compound have been evaluated in a preclinical rat model of prostate cancer.

Quantitative Data: Anti-Tumor and Anti-Metastatic Effects

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation |

| Syngenic male Copenhagen rats with Mat Ly Lu-PTHrP xenografts | Prostate Cancer | 1, 10, and 100 µg/kg/day infusion for 15 days | Dose-dependent decrease in tumor volume. | [2][3] |

| Syngenic male Copenhagen rats with intracardiac injection of Mat Ly Lu-PTHrP cells | Prostate Cancer (Skeletal Metastasis Model) | 1, 10, and 100 µg/kg/day infusion for 15 days | Dose-dependent delay in the development of skeletal metastases and hind-limb paralysis. 100 µg/kg/day resulted in reduced skeletal tumor burden. |

Experimental Protocols

2.2.1 Subcutaneous Tumor Growth Model

-

Animal Model: Syngenic male Copenhagen rats were used.

-

Tumor Inoculation: Mat Ly Lu cells overexpressing PTHrP were inoculated subcutaneously into the right flank of the rats.

-

Treatment: Animals were infused with different doses of this compound (1, 10, and 100 µg/kg/day) or vehicle control for 15 days.

-

Efficacy Endpoint: Tumor volume was measured periodically to assess the effect of the treatment.

2.2.2 Experimental Skeletal Metastasis Model

-

Animal Model: Syngenic male Copenhagen rats were used.

-

Tumor Inoculation: Mat Ly Lu-PTHrP cells were injected into the left ventricle via intracardiac injection to induce experimental metastases to the lumbar vertebrae.

-

Treatment: Animals received infusions of this compound at doses of 1, 10, and 100 µg/kg/day for 15 days.

-

Efficacy Endpoints: The primary endpoints were the development of hind-limb paralysis and the assessment of skeletal tumor burden through bone histomorphometry.

Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to induce apoptosis and inhibit metastatic processes. This is thought to be mediated through its interaction with the 37-kDa laminin receptor precursor (37LRP), leading to the downregulation of matrix metalloproteinase-9 (MMP-9).

Signaling Pathway

This compound binds to the 37-kDa laminin receptor precursor on the surface of cancer cells. This interaction is believed to initiate a signaling cascade that leads to a reduction in the expression and secretion of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. The downstream effects also include the induction of apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols for Mechanistic Studies

3.2.1 Apoptosis Detection (TUNEL Assay)

-

Sample Preparation: Primary tumors from treated and control animals were excised, fixed, and sectioned.

-

Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed on the tumor sections to detect DNA fragmentation, a hallmark of apoptosis.

-

Visualization: Apoptotic cells (TUNEL-positive) were visualized using microscopy. Counterstaining with a nuclear dye (e.g., Hoechst) was used to identify apoptotic bodies.

3.2.2 Matrix Metalloproteinase-9 (MMP-9) Analysis

-

Sample Collection: Plasma samples from treated and control animals were collected.

-

Quantification: MMP-9 levels in the plasma were measured to assess the systemic effect of this compound on this enzyme. The specific assay for MMP-9 quantification (e.g., ELISA or zymography) would be selected based on the experimental requirements.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo preclinical evaluation of this compound.

Caption: In vivo experimental workflow for this compound.

Conclusion

The preclinical data for this compound (PCK-3145) provide evidence for its anti-tumor and anti-metastatic efficacy in a prostate cancer model. The mechanism of action appears to be linked to the induction of apoptosis and the downregulation of MMP-9, potentially through interaction with the 37-kDa laminin receptor precursor. Further in-depth studies are warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of this compound in a broader range of cancers.

References

Molecular Targets of Tigapotide in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigapotide, a synthetic 15-mer peptide (also known as PCK3145) derived from the prostate secretory protein (PSP-94), has demonstrated promising anti-cancer properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, detailing its mechanism of action, associated signaling pathways, and relevant experimental data. The information presented is intended to support further research and development of this potential anti-neoplastic agent. This compound's multifaceted mechanism of action involves the modulation of key cellular processes implicated in tumor growth, metastasis, and angiogenesis.

Primary Molecular Targets of this compound

This compound exerts its anti-cancer effects by interacting with several key molecular players within the tumor microenvironment and the cancer cells themselves. The primary targets identified to date include:

-

Matrix Metalloproteinase-9 (MMP-9): this compound has been shown to inhibit the secretion of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[1]

-

CD44: This cell surface adhesion receptor is implicated in cancer cell migration and invasion. This compound is believed to interfere with the binding of MMP-9 to CD44.[1]

-

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway: By interfering with this critical pathway, this compound exhibits anti-angiogenic properties, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients.[1]

-

Parathyroid Hormone-related Protein (PTHrP): this compound has been observed to reduce the levels of PTHrP, a protein associated with hypercalcemia of malignancy and bone metastasis.

-

37-kDa Laminin (B1169045) Receptor Precursor (37LRP): this compound binds to this receptor on the surface of cancer cells, initiating a signaling cascade that contributes to its anti-proliferative and pro-apoptotic effects.

Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets triggers downstream signaling pathways that ultimately lead to the inhibition of cancer cell proliferation and survival.

Laminin Receptor-Mediated MEK/ERK Signaling

A significant aspect of this compound's mechanism of action is its interaction with the 37-kDa laminin receptor precursor (37LRP). This binding event initiates a signaling cascade involving the activation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK). While typically associated with cell proliferation, in this context, the transient activation of the MEK/ERK pathway by this compound appears to be linked to the induction of apoptosis. This paradoxical effect suggests a complex regulatory mechanism that warrants further investigation.

Inhibition of Metastasis and Angiogenesis

This compound's anti-metastatic and anti-angiogenic properties are mediated through its effects on MMP-9, CD44, and the VEGF signaling pathway. By reducing MMP-9 secretion and potentially its interaction with CD44, this compound can inhibit the breakdown of the extracellular matrix, a critical step in cancer cell invasion. Furthermore, its interference with the VEGF signaling pathway disrupts the formation of new blood vessels, thereby limiting tumor growth and spread.

Quantitative Data

While several studies have demonstrated the dose-dependent effects of this compound on cancer cells, specific IC50 values are not consistently reported in the publicly available literature. The following table summarizes the available quantitative and semi-quantitative data from preclinical studies.

| Cancer Type | Cell Line | Assay | Treatment | Results | Reference |

| Prostate Cancer | Mat Ly Lu (rat) | Tumor Volume Reduction (in vivo) | 1, 10, 100 µg/kg/day this compound | Dose-dependent reduction in tumor volume. | |

| Prostate Cancer | Mat Ly Lu (rat) | Plasma Calcium Reduction (in vivo) | 10, 100 µg/kg/day this compound | Significant reduction in plasma calcium levels. | |

| Prostate Cancer | Mat Ly Lu (rat) | Plasma PTHrP Reduction (in vivo) | 10, 100 µg/kg/day this compound | Significant reduction in plasma PTHrP levels. | |

| Prostate Cancer | PC-3 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. | |

| Breast Cancer | MCF-7 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. | |

| Colon Cancer | HT-29 (human) | Apoptosis Assay | 5 µM this compound for 48h | Statistically significant increase in apoptosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle only).

-

Incubation with Treatment: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for MEK/ERK Activation

This protocol is designed to detect the phosphorylation status of MEK and ERK in response to this compound treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound (e.g., 5 µM) for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound is a promising peptide-based therapeutic agent with a multi-targeted mechanism of action against cancer cells. Its ability to inhibit key processes such as metastasis and angiogenesis, coupled with its pro-apoptotic effects, makes it an attractive candidate for further development. The identification of the 37-kDa laminin receptor precursor as a key mediator of its action provides a solid foundation for understanding its molecular signaling.

Future research should focus on:

-

Determining specific IC50 values for this compound in a broader range of cancer cell lines to better quantify its potency.

-

Elucidating the detailed downstream signaling events following MEK/ERK activation to fully understand the paradoxical induction of apoptosis.

-

Investigating the precise mechanism by which this compound interferes with the VEGF signaling pathway and reduces PTHrP levels.

-

Conducting further in vivo studies to evaluate the efficacy and safety of this compound in various cancer models.

This in-depth technical guide provides a comprehensive summary of the current knowledge on the molecular targets of this compound. It is anticipated that this information will be a valuable resource for researchers dedicated to advancing novel cancer therapies.

References

Unraveling the Structural Activity Relationship of Tigapotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigapotide, also known as PCK3145, is a 15-amino acid synthetic peptide derived from the human prostate secretory protein 94 (PSP94). It has been investigated for its potential as an anti-cancer agent, particularly in the context of prostate cancer. The therapeutic effects of this compound are attributed to its ability to act as a signal transduction inhibitor, exhibiting anti-angiogenic, anti-metastatic, and pro-apoptotic properties.[1] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the key structural determinants of its biological activity, the experimental protocols used for its evaluation, and its mechanism of action.

Core Structural Activity Relationship: Identification of the Active Peptide Fragment

The foundational SAR studies on this compound involved the systematic evaluation of different peptide fragments derived from its parent protein, PSP94. These studies were crucial in pinpointing the specific amino acid sequence responsible for the observed anti-tumor effects.

A key study synthesized and compared the biological activity of three distinct peptide fragments of PSP94:

-

PCK721: Corresponding to amino acids 7-21 of PSP94.

-

PCK3145 (this compound): Corresponding to amino acids 31-45 of PSP94.

-

PCK7694: Corresponding to amino acids 76-94 of PSP94.

The anti-proliferative activity of these peptides was assessed against rat prostate cancer cells. The results unequivocally demonstrated that only PCK3145 (this compound) exhibited a significant reduction in tumor cell proliferation, establishing it as the active fragment of PSP94.[2]

Quantitative Analysis of Anti-Proliferative Activity

While the seminal study by Shukeir et al. (2004) established the superior activity of PCK3145, specific quantitative data such as IC50 values for each fragment were not detailed in the readily available literature. The primary finding was a qualitative but significant difference in the biological activity of the tested peptides.

Table 1: Comparative Anti-Proliferative Activity of PSP94-Derived Peptides

| Peptide Fragment | Amino Acid Sequence Position | Reported Anti-Proliferative Activity |

| PCK721 | 7-21 | No significant activity |

| PCK3145 (this compound) | 31-45 | Significant reduction in tumor cell proliferation |

| PCK7694 | 76-94 | No significant activity |

Note: This table is based on the qualitative findings reported in the available scientific literature. Detailed quantitative comparative data (e.g., IC50 values) is not publicly available.

Experimental Protocols

The determination of the anti-proliferative activity of this compound and its related peptide fragments was conducted using established in vitro cell-based assays. The following is a detailed methodology based on the available information.

Tumor Cell Proliferation Assay

Objective: To assess the dose-dependent effect of synthetic peptides on the proliferation of tumor cells.

Cell Line: Rat prostate cancer Mat Ly Lu cells overexpressing parathyroid hormone-related protein (PTHrP).

Methodology:

-

Cell Culture: Mat Ly Lu cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Peptide Preparation: Synthetic peptides (PCK721, PCK3145, PCK7694) are dissolved in a suitable solvent (e.g., sterile phosphate-buffered saline) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. Control wells receive vehicle alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for the peptides to exert their effects on cell proliferation.

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

MTT Assay: MTT solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis: The results are expressed as a percentage of inhibition of cell proliferation compared to the vehicle-treated control. Dose-response curves are generated, and if the data permits, the half-maximal inhibitory concentration (IC50) is calculated for each peptide.

Mechanism of Action: Inhibition of VEGF Signaling Pathway

The anti-angiogenic activity of this compound is a key component of its anti-tumor effects. This is achieved through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound has been shown to antagonize the VEGF-induced phosphorylation of the VEGF receptor 2 (VEGFR-2) in a dose-dependent manner.[3] This inhibition of VEGFR-2 activation subsequently blocks downstream signaling through the MAPK cascade.[3]

The precise mechanism of how this compound inhibits VEGFR-2 phosphorylation is believed to be through interference with the tyrosine kinase activity associated with the receptor.[3] By preventing this initial signaling event, this compound effectively shuts down a critical pathway for tumor angiogenesis.

Structural Modifications and Future Directions

Currently, there is a notable lack of publicly available information regarding the synthesis and biological evaluation of structural analogs of this compound. This suggests that the exploration of the SAR of this compound beyond the initial fragment screening has been limited or the results have not been disclosed in the public domain.

Future research in this area could focus on:

-

Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid of the this compound sequence with alanine to identify key residues essential for its activity.

-

Peptide Cyclization: Introducing cyclic constraints to the peptide backbone to potentially enhance stability and receptor binding affinity.

-

Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its activity to guide the design of non-peptide mimetics with improved pharmacokinetic properties.

Conclusion

The structural activity relationship of this compound is fundamentally defined by the identification of the 15-amino acid sequence (residues 31-45) from PSP94 as the minimal active fragment required for its anti-proliferative effects. Its mechanism of action is centered on the inhibition of the VEGF signaling pathway through the prevention of VEGFR-2 phosphorylation. While the initial SAR has been established, a significant opportunity remains for further investigation into the specific contributions of individual amino acids and the potential for developing more potent and stable analogs. Such studies will be crucial for the continued development of this compound and related compounds as potential cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Efficacy of Tigapotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigapotide, a synthetic 15-mer peptide also known as PCK3145, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This compound has been shown to inhibit the growth of prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells in a dose- and time-dependent manner. Its mechanism of action is multifaceted, involving the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and activation of the MEK/ERK signaling cascade through the laminin (B1169045) receptor. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Anti-proliferative Data

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following table summarizes the available quantitative data on its efficacy, primarily focusing on the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference |

| PC-3 | Prostate Cancer | MTT Assay | 48 and 96 hours | 5 µM | [1][2] |

| MCF-7 | Breast Cancer | MTT Assay | Not Specified | Inhibition Observed | [1][2] |

| HT-29 | Colon Cancer | MTT Assay | Not Specified | Inhibition Observed | [1][2] |

Further studies are required to determine the precise IC50 values for MCF-7 and HT-29 cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro assays used to assess the anti-proliferative effects of this compound.

Cell Culture

PC-3, MCF-7, and HT-29 human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Treat the cells with increasing concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 µM) and incubate for specified time periods (e.g., 48 and 96 hours).[1][2]

-

Following incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[4]

-

Add a solubilization solution to dissolve the formazan crystals.[6]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Trypan Blue Exclusion Assay

The Trypan blue exclusion assay is used to differentiate viable from non-viable cells based on membrane integrity.

Protocol:

-

Plate cells and treat with various concentrations of this compound as described for the MTT assay.

-

After the incubation period, detach the cells from the plate.

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of viable cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways.

Laminin Receptor-Mediated MEK/ERK Activation

Recent studies suggest that this compound's anti-cancer activity is mediated through the 37-kDa/67-kDa laminin receptor (LR).[7][8][9] Binding of this compound to the LR is proposed to initiate a downstream signaling cascade that results in the rapid and transient activation of MEK and ERK1/2, ultimately leading to apoptosis.[1][2]

Caption: this compound binding to the laminin receptor activates the MEK/ERK pathway, leading to apoptosis.

Inhibition of VEGF Signaling Pathway

This compound has been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.[10][11] By disrupting VEGF signaling, this compound can inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis.

Caption: this compound disrupts the VEGF signaling pathway, a key process in angiogenesis.

Inhibition of MMP-9 Secretion

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[12][13] this compound has been demonstrated to inhibit the secretion of MMP-9, thereby impeding the metastatic potential of cancer cells.[14]

Caption: this compound inhibits the secretion of MMP-9, reducing cancer cell invasion and metastasis.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro anti-proliferative effects of this compound.

Caption: A generalized workflow for evaluating the anti-proliferative effects of this compound in vitro.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting in vitro anti-proliferative and pro-apoptotic effects across multiple cancer cell lines. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MEK/ERK, VEGF, and the inhibition of MMP-9, presents a compelling case for its further investigation and development. This technical guide provides a foundational understanding of the in vitro efficacy of this compound, offering valuable data and protocols to support ongoing research in the field of oncology.

References

- 1. PCK3145 Inhibits Proliferation and Induces Apoptosis in Breast and Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of the 37-kDa laminin receptor precursor in the anti-metastatic PSP94-derived peptide PCK3145 cell surface binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. richardbeliveau.org [richardbeliveau.org]

- 10. Istanbul University Press [iupress.istanbul.edu.tr]

- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 13. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Early-Stage Research of Tigapotide (PCK3145)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein (PSP-94). Early-stage research has identified this compound as a promising therapeutic agent for hormone-refractory prostate cancer, particularly in reducing tumor growth and skeletal metastases. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action

This compound is a signal transduction inhibitor with a multi-faceted mechanism of action that includes the induction of apoptosis, and anti-angiogenic and anti-metastatic effects.[1][2] The peptide has been shown to reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia.[3] These effects are attributed to its ability to promote tumor cell apoptosis.

One of the key pathways affected by this compound involves the downregulation of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in tumor invasion, metastasis, and angiogenesis. Research indicates that the anti-tumor effects of this compound are mediated in part by its ability to reduce MMP-9 production and inhibit tumor angiogenesis. Furthermore, studies have shown that this compound's inhibitory action on MMP-9 expression is mediated through the targeting of the Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, in vivo, and clinical studies on this compound.

In Vitro Data

| Cell Line | Treatment | Endpoint | Result | Reference |

| Mat Ly Lu (Rat Prostate Cancer) | PCK3145 (50-500 µg/ml) for 72 hrs | MMP-9 Production | Dose-dependent decrease in MMP-9 mRNA and protein levels | |

| Mat Ly Lu (Rat Prostate Cancer) | PCK3145 | p-Erk and p-Akt Levels | Dose-dependent reduction | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | PCK3145 | VEGF-induced ERK phosphorylation and VEGFR-2 phosphorylation | Dose-dependent antagonism | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | PCK3145 | In vitro tubulogenesis and VEGF-induced MMP-2 secretion | Inhibition |

In Vivo Data (Syngeneic Rat Model)

| Animal Model | Treatment | Endpoint | Result | Reference |

| Male Copenhagen Rats with Mat Ly Lu cells (s.c. inoculation) | PCK3145 (1, 10, and 100 µg/kg/day) for 15 days | Tumor Volume | Dose-dependent decrease | |

| Male Copenhagen Rats with Mat Ly Lu cells (intracardiac injection) | PCK3145 (1, 10, and 100 µg/kg/day) for 15 days | Skeletal Metastases and Hind-limb Paralysis | Delay in development | |

| Male Copenhagen Rats with Mat Ly Lu cells (intracardiac injection) | PCK3145 (100 µg/kg/day) | Skeletal Tumor Burden | Reduction | |

| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Plasma Calcium and PTHrP Levels | Reduction | |

| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Tumor and Vertebrae PTHrP Levels | Significant decrease | |

| Male Copenhagen Rats with Mat Ly Lu cells | PCK3145 Treatment | Microvessel Density (CD31 expression) | 43% decrease |

Clinical Trial Data

| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference |

| Phase I | Castrate Metastatic Prostate Cancer | 7.5 mg/m² twice weekly or 15 mg/m² weekly for 4 weeks | Well-tolerated with no toxicity. Declines in MMP-9 levels observed in most patients. Weekly dosing showed greater declines in MMP-9. | |

| Phase IIa | Hormone Refractory Prostate Cancer | Ascending doses of 5, 20, 40, and 80 mg/m² 3 times per week for 4 weeks | Safe and well-tolerated. Stable disease in 10 of 15 evaluable patients. Substantial reduction in MMP-9 levels in patients with high baseline levels (>100 µg/L). |

Key Experimental Protocols

In Vitro Cell-Based Assays

Cell Lines:

-

Mat Ly Lu: A rat prostate adenocarcinoma cell line, often used for its high metastatic potential.

-

Human Umbilical Vein Endothelial Cells (HUVEC): Used for angiogenesis assays.

MMP-9 Production Analysis:

-

Cell Culture: Wild-type Mat Ly Lu cells are treated with varying concentrations of PCK3145 (e.g., 50-500 µg/ml) for a period of 72 hours.

-

RNA Extraction and Real-Time RT-PCR: Total cellular RNA is extracted, and quantitative real-time RT-PCR is performed to measure MMP-9 mRNA levels.

-

Conditioned Media Collection: The cell culture medium is collected and centrifuged to remove cellular debris.

-

Western Blot Analysis: Proteins from the conditioned medium are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for MMP-9 to detect protein levels.

-

Gelatin Zymography: Conditioned media is run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity. Areas of MMP-9 activity appear as clear bands against a stained background, indicating gelatin degradation.

Signaling Pathway Analysis (p-Akt and p-Erk):

-

Cell Treatment: Mat Ly Lu cells are treated with different doses of PCK3145.

-

Protein Extraction: Total cellular protein is extracted from the treated cells.

-

Western Blot Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Erk (p-Erk) and phosphorylated Akt (p-Akt). Total Erk and Akt levels are also measured as controls.

In Vivo Animal Models

Syngeneic Rat Model of Prostate Cancer:

-

Animal Strain: Male Copenhagen rats are used.

-

Cell Line: Mat Ly Lu rat prostate cancer cells, sometimes overexpressing parathyroid hormone-related protein (PTHrP), are used.

-

Tumor Inoculation:

-

Subcutaneous Model for Primary Tumor Growth: Cells are inoculated subcutaneously into the right flank of the rats.

-

Metastasis Model: Cells are injected into the left ventricle of the heart (intracardiac injection) to induce experimental skeletal metastases, particularly to the lumbar vertebrae, leading to hind-limb paralysis.

-

-

Treatment: Animals are infused with different doses of PCK3145 (e.g., 1, 10, and 100 µg/kg/day) for a specified period, such as 15 days.

-

Endpoints:

-

Tumor Volume: Measured periodically in the subcutaneous model.

-

Skeletal Metastases: Monitored by observing the development of hind-limb paralysis and through bone histomorphometry.

-

Biomarker Analysis: Plasma levels of calcium and PTHrP are measured. PTHrP levels in primary tumors and vertebrae are also assessed.

-

Immunohistochemistry: Primary tumors and skeletal metastases are analyzed for MMP-9 production and microvessel density using CD31 staining.

-

Immunohistochemistry for Microvessel Density

-

Tissue Preparation: Primary tumor samples from control and PCK3145-treated animals are excised, fixed, and embedded in paraffin.

-

Sectioning: Tissue sections are prepared for staining.

-

Staining: Sections are stained with an antibody against CD31, an endothelial cell marker.

-

Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in a defined area of the tumor.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

Caption: Generalized workflow for preclinical evaluation of this compound.

References

Methodological & Application

Tigapotide (PCK3145) Treatment Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract